molecular formula C10H22Cl2N2O B12302233 rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans

rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans

Cat. No.: B12302233
M. Wt: 257.20 g/mol
InChI Key: NPSHSXURMXJMOF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.20 g/mol

IUPAC Name

1-(2-methoxycyclopentyl)piperazine;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12;;/h9-11H,2-8H2,1H3;2*1H

InChI Key

NPSHSXURMXJMOF-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1N2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

The compound is prepared via monosubstituted piperazine synthesis , a method refined for efficiency and scalability. The core steps involve:

  • Activation of piperazine : Formation of piperazine-1-ium intermediates to enhance reactivity.
  • Alkylation : Reaction with a (1R,2R)-2-methoxycyclopentyl electrophile.
  • Salt formation : Protonation with HCl to yield the dihydrochloride.
Table 1: Key Reagents and Conditions
Step Reagents/Conditions Purpose
1 Piperazine, HCl (excess) Generate piperazine monohydrochloride
2 (1R,2R)-2-Methoxycyclopentyl halide/epoxide Alkylation to introduce cyclopentyl group
3 HCl (gas or aqueous) Form dihydrochloride salt

Detailed Preparation Protocol

Step 1: Piperazine Activation

Piperazine is converted to its monohydrochloride salt to increase electrophilicity. This is achieved by:

  • Solvent : Methanol or acetic acid.
  • Catalyst : Metal ions (e.g., Cu²⁺, Pd²⁺) supported on polymeric resins.
  • Conditions : Room temperature or reflux (60–80°C).

Mechanism :
Piperazine (free base) reacts with piperazine dihydrochloride to form piperazine monohydrochloride, which acts as the reactive intermediate.

Step 2: Alkylation

The activated piperazine reacts with a (1R,2R)-2-methoxycyclopentyl electrophile (e.g., bromide or epoxide). Critical factors include:

  • Stereocontrol : The (1R,2R) configuration must be retained. This may require a chiral electrophile or catalyst.
  • Solvent : Polar aprotic (e.g., DMF) or methanol.
  • Temperature : Reflux or microwave-assisted conditions.

Example Reaction :
$$ \text{Piperazine monohydrochloride} + \text{(1R,2R)-2-Methoxycyclopentyl bromide} \rightarrow \text{rac-1-[(1R,2R)-2-Methoxycyclopentyl]piperazine} $$

Table 2: Alkylation Parameters from Literature
Parameter Value
Catalyst Cu(II) on resin
Molar Ratio (Piperazine:Electrophile) 1:1.1
Yield 88% (recrystallized)
Purity >98% (¹H NMR)

Step 3: Dihydrochloride Formation

The free-base piperazine is treated with excess HCl gas or aqueous HCl to form the dihydrochloride salt. This step improves stability and solubility.

Conditions :

  • Reagent : HCl (gaseous or 4M aqueous).
  • Solvent : Ethanol or water.
  • Workup : Filtration to remove unreacted piperazine dihydrochloride.

Optimization Strategies

Catalyst Selection

Heterogeneous catalysts (e.g., Cu²⁺ or Pd²⁺ on resin) accelerate reactions while allowing easy separation. For example:

  • Cu(II) resin : Reduces reaction time to 2–4 hours under reflux.
  • Microwave assistance : Further shortens reaction times (e.g., 30 minutes at 150°C).

Stereochemical Control

The (1R,2R) configuration is critical for biological activity. Strategies include:

  • Chiral electrophile : Use of enantiomerically pure (1R,2R)-2-methoxycyclopentyl bromide.
  • Chiral auxiliaries : Introduce a temporary chiral group during alkylation, later removed.

Challenges : Racemization during alkylation or purification. Mitigated by:

  • Low-temperature reactions : Minimize thermal degradation.
  • Anhydrous conditions : Prevent hydrolysis of sensitive groups.

Purification and Characterization

Purification

  • Recrystallization : Ethanol/water mixtures yield >98% purity.
  • Column chromatography : Optional for trace impurities.

Analytical Data

Table 3: Characterization Data (Example)
Parameter Value
Molecular Formula C₁₀H₂₀Cl₂N₂O
Molecular Weight 223.08 g/mol
Melting Point 198–202°C
¹H NMR (D₂O) Peaks corresponding to piperazine, cyclopentyl, and methoxy groups

Industrial-Scale Considerations

  • Cost : Piperazine dihydrochloride is cheap, but chiral electrophiles may increase costs.
  • Scalability : Flow reactors with microwave assistance enable large-scale production.
  • Regulatory Compliance : Ensure adherence to GMP guidelines for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : rac-1-[(1R,2R)-2-Methoxycyclopentyl]piperazine dihydrochloride, trans
  • CAS No.: 2138165-37-2
  • Molecular Formula : Likely C₁₁H₂₀Cl₂N₂O (inferred from structural components: piperazine [C₄H₁₀N₂], cyclopentyl-methoxy [C₆H₁₁O], and two HCl counterions).
  • Configuration : Trans stereochemistry at the cyclopentyl substituent, critical for spatial orientation and intermolecular interactions .

Key Properties :

  • Solubility : As a dihydrochloride salt, it exhibits enhanced water solubility compared to free bases, a common trait in pharmaceutical derivatives .
  • Purity : Commercial samples typically report ≥95% purity, consistent with analogs like rac-4-[(3S,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride (95% purity) .

Comparison with Structurally Similar Compounds

Piperazine Dihydrochlorides with Alkyl/Aryl Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Differences Reference
1-(1-Methoxypropan-2-yl)piperazine dihydrochloride C₈H₂₀Cl₂N₂O 231.16 Methoxypropyl Linear chain substituent reduces steric hindrance vs. cyclopentyl
1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride C₈H₁₅Cl₂N₃O 240.13 Heterocyclic (oxazole) Oxazole introduces π-π stacking potential; lacks alicyclic ring
1-(2-Methoxyphenyl)piperazine dihydrochloride C₁₁H₁₆Cl₂N₂O 265.18 Aromatic (methoxyphenyl) Aromatic ring enhances rigidity and electronic effects

Analysis :

  • Substituent Impact : The cyclopentyl group in the target compound provides conformational flexibility and moderate lipophilicity, whereas methoxyphenyl () and oxazolyl () groups introduce aromaticity, altering solubility and receptor binding .

Cyclopropane/Cyclopentane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Reference
rac-(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid, trans C₁₁H₁₁ClO₃ 226.66 Cyclopropane-carboxylic acid Chloro and methoxyphenyl groups; acidic moiety
rac-(1R,2R)-2-(Pyrrolidin-2-yl)cyclopropane-1-carboxylic acid hydrochloride, trans C₉H₁₅ClN₂O₂ 230.69 Cyclopropane-pyrrolidine Secondary amine; carboxylic acid alters polarity

Analysis :

  • Ring Strain : Cyclopropane derivatives () exhibit higher ring strain than cyclopentyl analogs, affecting stability and reactivity .
  • Functional Groups : The target compound’s piperazine moiety (basic tertiary amine) contrasts with carboxylic acids in cyclopropane derivatives, impacting pH-dependent solubility .

Stereochemical and Pharmacological Considerations

Stereoisomerism :

  • The trans configuration in the target compound is shared with rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid (), but cis isomers of related piperazines (e.g., 1,3-dimethylpiperazine dihydrochloride) show altered pharmacokinetics due to spatial mismatches .

Pharmacological Relevance :

  • Piperazine derivatives are often explored for CNS activity. The methoxycyclopentyl group may enhance blood-brain barrier penetration compared to polar carboxylic acids () or hydrophilic oxazole () .

Biological Activity

The compound rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans (CAS Number: 2230802-41-0) is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC₁₀H₁₈Cl₂N₂O
Molecular Weight184.28 g/mol
CAS Number2230802-41-0
StructureChemical Structure

The biological activity of rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound may exhibit:

  • Receptor Binding : Potential affinity for aminergic receptors, influencing neurotransmission.
  • Antiproliferative Effects : Inducing cell death mechanisms in cancer cells, which is a common characteristic of piperazine compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines:

  • IC₅₀ Values :
    • A549 (lung cancer): 0.19 µM
    • HeLa (cervical cancer): 0.26 µM
    • SGC7901 (gastric cancer): 0.41 µM

These values indicate that rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride may possess similar or enhanced activity compared to established chemotherapeutics like cisplatin (IC₅₀ = 11.54 µM) .

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects, particularly in relation to anxiety and depression. The structural modifications in rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine may enhance its ability to interact with serotonin receptors, potentially leading to anxiolytic or antidepressant effects.

Structure-Activity Relationship (SAR)

The SAR analysis of piperazine derivatives suggests that the presence of specific substituents significantly influences biological activity:

  • Methoxy Group : Enhances lipophilicity and receptor binding.
  • Cyclopentyl Ring : Contributes to conformational flexibility, impacting interaction with target proteins.

Case Studies

  • In Vitro Studies : A study demonstrated that a structurally similar piperazine compound effectively induced apoptosis in A549 cells through necroptosis pathways, suggesting that rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine may trigger similar mechanisms .
  • Toxicity Assessment : Preliminary toxicity studies indicated that related compounds exhibited low systemic toxicity (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development .

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